molecular formula C13H19BBrNO2 B12958166 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12958166
M. Wt: 312.01 g/mol
InChI Key: GRXGKPJWBIOXTP-UHFFFAOYSA-N
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Description

2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a bromo group, an ethyl group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The reaction conditions often include the use of solvents like dioxane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromo group can undergo substitution, while the boronate ester can engage in coupling reactions. These reactions often involve the formation of intermediates that facilitate the creation of new bonds and the modification of molecular structures .

Comparison with Similar Compounds

Uniqueness: The unique combination of a bromo group, an ethyl group, and a dioxaborolane moiety in 2-Bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides distinct reactivity and versatility in organic synthesis, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19BBrNO2

Molecular Weight

312.01 g/mol

IUPAC Name

2-bromo-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H19BBrNO2/c1-6-9-8-16-11(15)7-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3

InChI Key

GRXGKPJWBIOXTP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2CC)Br

Origin of Product

United States

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